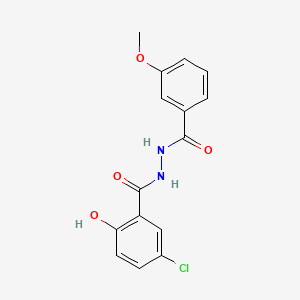
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide, also known as CHMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CHMB is a hydrazide derivative that has been synthesized through different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. We will also list potential future directions for CHMB research.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are involved in various biochemical pathways. In cancer cells, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to induce apoptosis by activating caspases, which are enzymes involved in the programmed cell death pathway.
Biochemical and Physiological Effects
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the reduction of oxidative stress. 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to inhibit the activity of enzymes involved in various biochemical pathways, which may lead to the disruption of normal cellular processes. In cancer cells, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been shown to induce apoptosis, which may lead to the death of cancer cells. 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has also been shown to reduce oxidative stress, which is a major contributor to various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide in lab experiments is its ability to inhibit enzyme activity, which can be useful in studying various biochemical pathways. Another advantage is its potential as an anti-tumor agent, which can be useful in studying cancer cells. However, one limitation of using 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations.
Future Directions
There are many potential future directions for 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide research, including the development of novel anti-tumor agents, the synthesis of novel materials with unique properties, and the study of its effects on various biochemical pathways. Further research is needed to fully understand the mechanism of action of 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide and its potential applications in various fields. Additionally, the development of more efficient synthesis methods and the investigation of the structure-activity relationship of 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide derivatives may lead to the discovery of more potent and selective compounds.
Synthesis Methods
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide can be synthesized through various methods, including the reaction of 3-methoxybenzoyl chloride with 5-chloro-2-hydroxybenzohydrazide in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization and characterized using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Scientific Research Applications
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been investigated for its potential as an anti-tumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been studied for its potential as an enzyme inhibitor, as it has been shown to inhibit the activity of certain enzymes involved in various biochemical pathways. In material science, 5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide has been investigated for its potential as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-11-4-2-3-9(7-11)14(20)17-18-15(21)12-8-10(16)5-6-13(12)19/h2-8,19H,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOLPAEVOSJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-hydroxy-N'-(3-methoxybenzoyl)benzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![N-[4-(benzoylamino)-3-methylphenyl]-2-furamide](/img/structure/B5879886.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)

![3-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879922.png)

